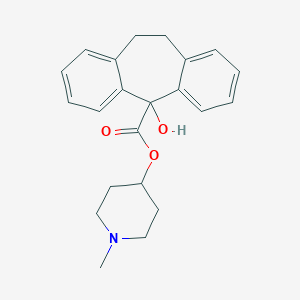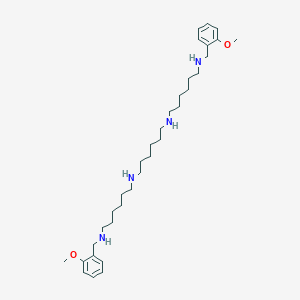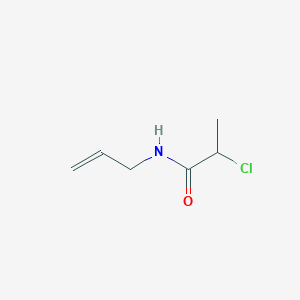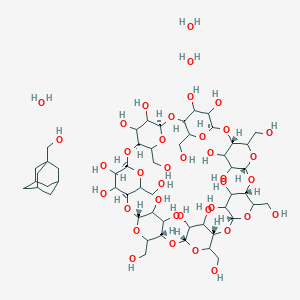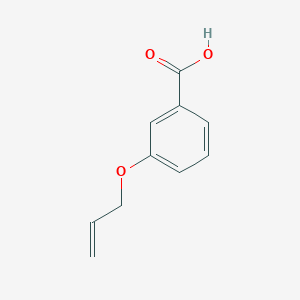
3-Allyloxy-benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Allyloxy-benzoic acid derivatives often involves catalytic methods that allow for the selective functionalization of benzoic acids. One approach includes Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, utilizing a nitrile-based sulfonamide template for meta-selective olefination, highlighting the versatility of such derivatives in organic synthesis (Li et al., 2016). Additionally, the ortho-C-H Allylation of Benzoic Acids with Allyl Amines via ruthenium catalysis underscores the methodological advancements in regiospecific functionalization of benzoic acids, expanding the toolbox for synthesizing allyloxy-benzoic acid derivatives (Xiao-Qiang Hu et al., 2018).
Molecular Structure Analysis
Studies have highlighted the importance of molecular structure in determining the liquid crystalline properties of benzoic acid derivatives. For instance, analysis of novel mesogenic benzoic acids with large branches revealed insights into their crystal and molecular structures, which are pivotal in exhibiting nematic and smectic phases (Weissflog et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 3-Allyloxy-benzoic acid derivatives is influenced by the presence of the allyloxy group, which can undergo various reactions including palladium-catalyzed hydrostannolysis for selective deprotection, indicating the chemical versatility of these compounds (Guibé et al., 1986).
Physical Properties Analysis
The physical properties, especially those related to liquid crystalline behavior, are significantly impacted by the molecular structure. The synthesis and phase behavior of hydrogen-bonded liquid crystalline complexes of allyloxybenzoic acid compounds with 4,4′-bipyridine demonstrate how modifications in the molecular structure can influence the liquid crystalline properties, including the mesophase thermal range and clearing points (Wei et al., 2007).
Chemical Properties Analysis
The chemical properties of 3-Allyloxy-benzoic acid derivatives, such as their reactivity in synthesis and the formation of coordination polymers, underscore their importance in various applications, including materials science. For example, the preparation and structure of metal-3,4,5-tris(carboxymethoxy)benzoic acid frameworks based on polynuclear metal-hydroxyl clusters exhibit unique chemical properties that are crucial for the development of inorganic-organic hybrid frameworks (Yang et al., 2015).
Applications De Recherche Scientifique
A study by Satpute, Gangan, and Shastri (2018) highlighted the potential of a novel 3-Hydroxy Benzoic Acid Hybrid Derivative as an antibacterial agent. This suggests a pathway for developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Baskett and Lahti (2005) found that 3-(N-tert-Butyl-N-aminoxyl)benzoic acid exhibits antiferromagnetic properties at lower temperatures, which may have implications in materials science (Baskett & Lahti, 2005).
Kang, Shen, and Bai (2012) reported that 3,5-AHBA is crucial in the biosynthesis of various natural products, including ansamycins, saliniketals, and mitomycins (Kang, Shen, & Bai, 2012).
Del Olmo, Calzada, and Nuñez (2017) discussed the widespread use of benzoic acid derivatives as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products (Del Olmo, Calzada, & Nuñez, 2017).
Trita et al. (2018) developed a method for the regiospecific ortho-C-H functionalization of benzoic acids, which is beneficial for various functionalization processes (Trita et al., 2018).
Wei et al. (2007) studied hydrogen-bonded liquid crystalline complexes of benzoic acid compounds with 4,4′-bipyridine, showing nematic phases in these materials (Wei et al., 2007).
Hertweck, Jarvis, Xiang, Moore, and Oldham (2001) identified that the biosynthesis of benzoic acid in plants and bacteria follows a pathway similar to fatty acid oxidation (Hertweck et al., 2001).
Sainsbury (1975) explored the dissociation and dimerization of substituted benzoic acids, including their potential as antineoplastic agents (Sainsbury, 1975).
Li et al. (2016) presented a protocol for meta-C-H olefination of benzoic acid derivatives, aiding in organic synthesis (Li et al., 2016).
Safety And Hazards
- Safety Precautions : Handle with care, wear appropriate protective equipment (gloves, goggles).
- Hazard Information : No specific hazards reported, but standard laboratory precautions apply.
- Toxicity : Limited data available; consider it as potentially harmful if ingested or inhaled.
Orientations Futures
- Biological Activity : Investigate potential pharmacological effects (e.g., anti-inflammatory, antimicrobial).
- Derivatives : Explore the synthesis of derivatives with modified functional groups.
- Applications : Assess applications in materials science, organic synthesis, or pharmaceuticals.
Propriétés
IUPAC Name |
3-prop-2-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBKXNYMWXFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424346 | |
| Record name | 3-Allyloxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyloxy-benzoic acid | |
CAS RN |
103203-83-4 | |
| Record name | 3-Allyloxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

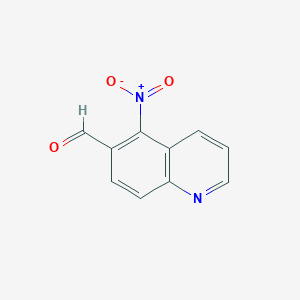
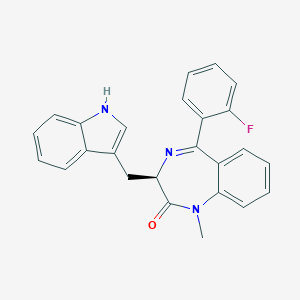

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
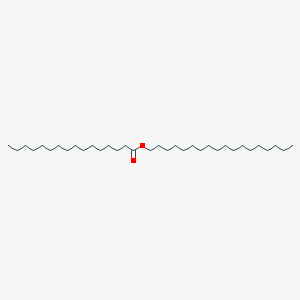
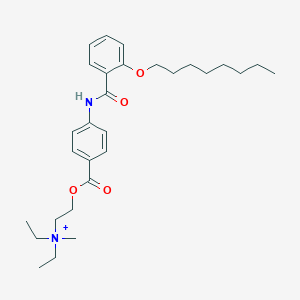
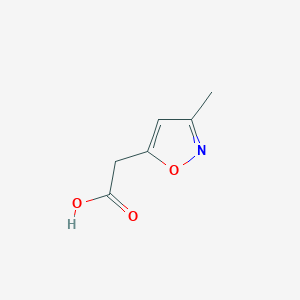
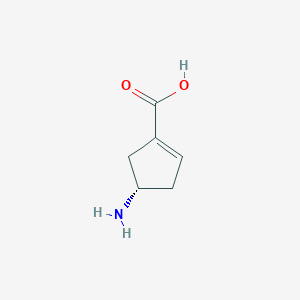
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
